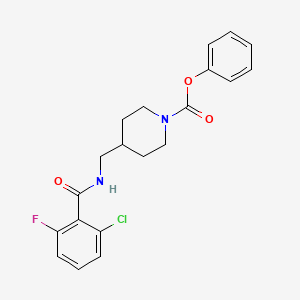

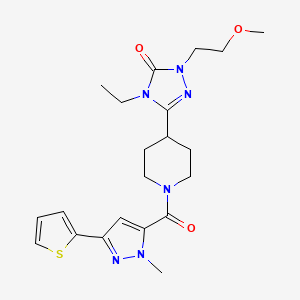

4-(5,6-二甲基嘧啶-4-基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of 4-(5,6-Dimethylpyrimidin-4-yl)morpholine has been explored in various studies. One such derivative includes the synthesis of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives, which have shown significant anti-inflammatory activity, with some compounds outperforming acetylsalicylic acid . Another study reported the synthesis of new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine through a cyclocondensation reaction, followed by nucleophilic substitution to yield various substituted derivatives . Additionally, a green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates for inhibiting tumor necrosis factor alpha and nitric oxide, was established with a total yield of 43% .

Molecular Structure Analysis

The molecular structure of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines has been analyzed, revealing that despite high levels of substitution, the pyrimidine rings remain effectively planar. Intramolecular N-H...O hydrogen bonds are present, and in the case of hydrated forms, a three-dimensional hydrogen-bonded framework is formed . Density functional theory calculations have been performed on a related antimicrobial agent, providing insights into the equilibrium structural geometry, bonding features, and vibrational wavenumbers .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives often include cyclocondensation, nucleophilic substitution, and chlorination. For instance, the synthesis of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine derivatives involved a reaction with phosphorous oxychloride followed by nucleophilic substitution with secondary amines . The green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine also involved a condensation reaction and chlorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various spectroscopic and microanalytical techniques. The 1H and 13C NMR data have been used to confirm the existence of compounds primarily in the enamino ketone form . Vibrational spectral analysis and quantum chemical computations have provided detailed interpretations of the vibrational spectra, with evidence of charge transfer interactions and intramolecular hydrogen bonding .

科学研究应用

PI3K-AKT-mTOR 通路抑制的发现和应用

该化合物及其衍生物已被确认为 PI3K 和 PIKKs 的特权药效团,它们是癌症研究中的重要靶标。霍布斯等人。(2019) 讨论了不含氮的吗啉同系物,它模仿了吗啉的构象,并应用于 mTORC1 和 mTORC2 的有效选择性双重抑制剂中,这对癌症治疗至关重要 发现 3-氧杂双环[4.1.0]庚烷。

在帕金森氏症治疗中的作用

吗啉衍生物,包括与“4-(5,6-二甲基嘧啶-4-基)吗啉”相关的衍生物,已被探索其在治疗帕金森氏症中的潜力。张等人。(2008) 合成了作为选择性腺苷 hA2A 受体拮抗剂的衍生物,突出了它们在解决帕金森氏症症状中的重要性 4-乙酰氨基-2-(3,5-二甲基吡唑-1-基)-6-吡啶基嘧啶的先导优化。

合成和抗炎活性

包含吗啉和嘧啶基团的化合物已显示出显着的抗炎活性。雅库布基恩等人。(2003) 描述了吗啉甲基衍生物的合成和抗炎评价,在某些情况下,这些衍生物表现出比乙酰水杨酸更高的活性 5-(6-甲基-2-取代的 4-嘧啶甲氧基甲基)-1,3,4-恶二唑-2-硫酮的合成和抗炎活性。

抗菌应用

马吉西亚和贝什达迪亚 (2022) 探索了由吗啉-3-酮合成的嘧啶-三唑衍生物的抗菌活性,证明了它们对选定的细菌和真菌菌株的有效性。这项研究强调了“4-(5,6-二甲基嘧啶-4-基)吗啉”衍生物在抗菌药物开发中的潜力 一些合成嘧啶-三唑衍生物抗菌活性的研究。

对合成方法的贡献

雷等人。(2017) 开发了一种生产 4-(噻吩并[3,2-d]嘧啶-4-基)吗啉衍生物的绿色合成方法,突出了它们作为抑制肿瘤坏死因子 α 和一氧化氮的中间体的作用 4-(噻吩并[3, 2-d]嘧啶-4-基)吗啉的合成。

帕金森氏症的影像剂开发

王等人。(2017) 使用吗啉衍生物作为前体,合成了 [11C]HG-10-102-01 作为帕金森氏症中 LRRK2 酶的 PET 显像剂。这项研究表明此类化合物在神经系统疾病的诊断成像和理解中的潜在用途 合成 [11C]HG-10-102-01 作为一种新的潜在 PET 剂。

属性

IUPAC Name |

4-(5,6-dimethylpyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-9(2)11-7-12-10(8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNLDHDJKGRKGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)

![4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3017339.png)

![7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3017341.png)

![4-Chloro-2-(1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B3017342.png)

![2-[Ethyl(4-fluorophenyl)amino]acetonitrile](/img/structure/B3017344.png)

![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3017346.png)

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)

![N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B3017350.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B3017355.png)